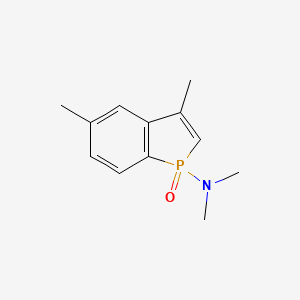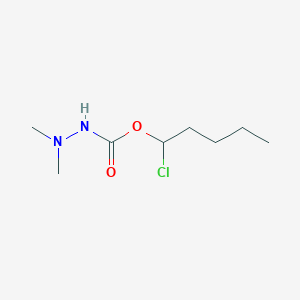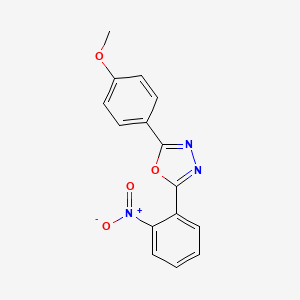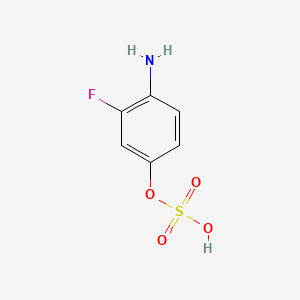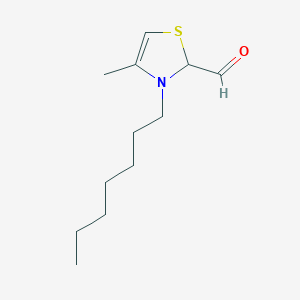
3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde is a heterocyclic organic compound that features a thiazole ring Thiazoles are known for their diverse biological activities and are often found in various natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde typically involves the condensation of appropriate aldehydes and amines under controlled conditions. One common method includes the reaction of heptanal with 4-methylthiazole in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carboxylic acid.
Reduction: 3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazole ring may also interact with biological receptors, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
4-Methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde: Lacks the heptyl group, making it less hydrophobic.
Uniqueness
3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde is unique due to its specific combination of functional groups and the presence of a heptyl chain, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
95596-41-1 |
|---|---|
Formule moléculaire |
C12H21NOS |
Poids moléculaire |
227.37 g/mol |
Nom IUPAC |
3-heptyl-4-methyl-2H-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C12H21NOS/c1-3-4-5-6-7-8-13-11(2)10-15-12(13)9-14/h9-10,12H,3-8H2,1-2H3 |
Clé InChI |
SILHUORQVFJFEL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCN1C(SC=C1C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



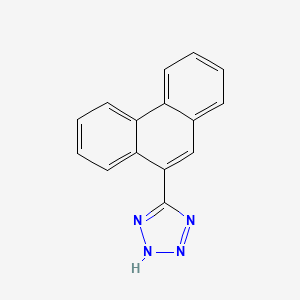
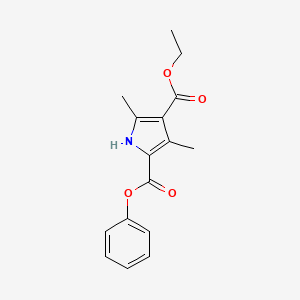



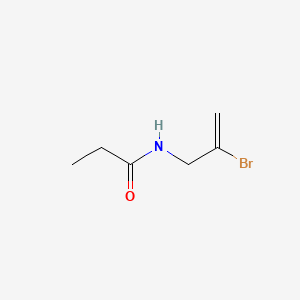
![Hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;propane-1,2-diamine](/img/structure/B14337579.png)
